molecular formula C11H21NO2 B1491475 3-(Cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol CAS No. 2097998-54-2

3-(Cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol

Cat. No.: B1491475
CAS No.: 2097998-54-2
M. Wt: 199.29 g/mol
InChI Key: GCYUQYCSPYZTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol is a synthetic organic compound featuring a piperidine core that is functionalized with both cyclopropylmethyl and 2-hydroxyethyl groups, along with a hydroxyl moiety. This structure makes it a valuable intermediate in pharmaceutical research and development, particularly for exploring structure-activity relationships (SAR) in medicinal chemistry. The piperidine ring is a common pharmacophore found in numerous bioactive molecules. The incorporation of a cyclopropylmethyl group is a strategic modification in drug design, as this motif is known to influence the metabolic stability, conformational rigidity, and binding affinity of lead compounds. Research indicates that the cyclopropyl ring can engage in specific non-covalent interactions, such as C–H...π and van der Waals forces, with enzyme binding pockets, which can be critical for enhancing selectivity and potency . This compound is therefore of significant interest for the synthesis of novel chemical entities, potentially for central nervous system (CNS) targets. Piperidine derivatives with similar substitutions have been investigated as key synthons in the development of bitopic ligands for G protein-coupled receptors (GPCRs), such as the dopamine D3 receptor . The "bitopic" approach, which involves linking a primary pharmacophore (targeting the orthosteric site) to a secondary pharmacophore (targeting an allosteric site) with a rigid linker, can improve receptor subtype selectivity and modulate efficacy . The hydroxyethyl and hydroxyl substituents on this molecule provide sites for further chemical derivatization and can contribute to the compound's overall solubility and hydrogen-bonding capacity. This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c13-6-5-12-4-3-11(14)10(8-12)7-9-1-2-9/h9-11,13-14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYUQYCSPYZTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2CN(CCC2O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a cyclopropylmethyl group and a 2-hydroxyethyl group. Its molecular formula is C11H19NO2C_{11}H_{19}NO_2, indicating it contains one nitrogen atom within the piperidine structure, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperidine moiety is known to influence binding affinity and selectivity towards specific molecular targets, including neurotransmitter receptors.

  • Receptor Interactions : Preliminary studies suggest that this compound may act on opioid receptors, similar to other piperidine derivatives, potentially exhibiting both agonistic and antagonistic properties depending on structural modifications .
  • Enzyme Modulation : The compound may also modulate enzyme activity, impacting pathways related to pain perception and neuroprotection .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Analgesic Properties : The compound has been evaluated for its potential use as an analgesic, with studies suggesting it may effectively reduce pain responses in animal models.
  • Neuroprotective Effects : There is emerging evidence that this compound could protect against neurodegeneration, possibly through its action on dopamine receptors or other neuroprotective pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

StudyFindings
Investigated the synthesis of piperidine derivatives; suggested potential analgesic applications.
Highlighted neuroprotective properties in dopaminergic systems; indicated possible therapeutic applications in neuropsychiatric disorders.
Explored structure-activity relationships among piperidine derivatives; noted variations in receptor affinity and efficacy.

Comparison with Similar Compounds

Table 1: Key Substituents and Their Implications

Compound Name Substituents at 1-Position Substituents at 3/4-Position Key Properties Evidence Source
3-(Cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol 2-Hydroxyethyl Cyclopropylmethyl (3-position) Enhanced hydrophilicity; steric hindrance N/A*
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol Propyl 3-(Methylsulfonyl)phenyl (4-position) Lipophilic; potential sulfonyl-mediated target engagement [1]
1-[((1S,3R)-1-Isopropyl-3-{[3-methyltetrahydro-2H-pyran-4-yl]amino}cyclopentyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol Complex isopropyl-carbamoyl group 3-(Trifluoromethyl)phenyl (4-position) High metabolic stability; fluorophilic interactions [2]

Functional Comparisons

  • Hydrophilicity : The 2-hydroxyethyl group in the target compound likely confers greater aqueous solubility compared to the propyl or trifluoromethylphenyl groups in and , respectively. This could enhance bioavailability in polar biological environments .
  • Steric Effects : The cyclopropylmethyl group introduces more steric hindrance than linear alkyl chains (e.g., propyl) but less than bulky carbamoyl groups (e.g., in ). This may influence binding pocket accessibility in target proteins.

Pharmacological Hypotheses

  • CNS Penetration : The cyclopropylmethyl and hydroxyethyl groups may balance lipophilicity and solubility, favoring blood-brain barrier penetration—a trait shared with piperidine-based CNS drugs like some antipsychotics .

Preparation Methods

Hydrogenation of Disubstituted Pyridines

One of the foundational methods involves the catalytic hydrogenation of disubstituted pyridines to yield substituted piperidines. For example, hydrogenation of 4-methylpyridine derivatives in the presence of platinum dioxide (PtO2) under hydrogen atmosphere produces racemic cis-disubstituted piperidines as major products. This approach can be adapted to synthesize piperidines bearing cyclopropylmethyl substituents by starting from appropriately substituted pyridine precursors.

  • Reaction Conditions : PtO2 catalyst, hydrogen gas, room temperature to mild heating.
  • Outcome : Predominantly cis-isomers, which may require further stereochemical resolution.
  • Yield : Moderate to high, depending on substrate and conditions.

Alkylation of Piperidine Nitrogen

The introduction of the 2-hydroxyethyl group at the nitrogen is typically achieved by alkylation of the piperidine nitrogen with 2-haloethanol or protected hydroxyethyl derivatives under basic conditions. This step requires careful control to avoid over-alkylation or side reactions.

  • Typical Reagents : 2-bromoethanol or 2-chloroethanol, base such as potassium carbonate or sodium hydride.
  • Solvent : Polar aprotic solvents like DMF or DMSO.
  • Temperature : Mild heating (50–80 °C).
  • Yield : Generally good, with purification by chromatography or crystallization.

Introduction of the Cyclopropylmethyl Group

The cyclopropylmethyl substituent at the 3-position of the piperidine ring can be introduced via nucleophilic substitution or via addition reactions starting from 3-piperidone or 3-substituted piperidine intermediates.

  • Method : Alkylation of the 3-position using cyclopropylmethyl halides or via organometallic reagents.
  • Catalysts : Lewis acids or bases depending on the route.
  • Challenges : Regioselectivity and stereoselectivity control.
  • Yields : Variable, often optimized through reaction condition screening.

Mechanistic Insights

  • Hydrogenation Step : The catalytic hydrogenation reduces the aromatic pyridine ring to piperidine, favoring cis stereochemistry due to the catalyst surface interactions.
  • N-Alkylation : The nucleophilic nitrogen attacks the electrophilic carbon of 2-haloethanol, forming the hydroxyethyl substituent with minimal side reactions under controlled conditions.
  • Cyclopropylmethyl Introduction : The cyclopropylmethyl group is introduced via nucleophilic substitution or addition, often requiring protection of other functional groups to avoid side reactions.

Summary and Recommendations for Synthesis

  • Start with a suitably substituted pyridine precursor bearing the cyclopropylmethyl group or install it post-hydrogenation.
  • Use catalytic hydrogenation with PtO2 to obtain the piperidine core.
  • Perform selective N-alkylation with 2-haloethanol to introduce the hydroxyethyl group.
  • Optimize reaction conditions (solvent, temperature, catalyst loading) to maximize yield and stereoselectivity.
  • Purify intermediates and final product by chromatography or crystallization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol, and how can yield optimization be achieved?

  • Methodological Answer : The synthesis of piperidine derivatives typically involves multi-step alkylation and hydroxylation. For example, analogous compounds like 2-(3-Methylpiperidin-4-yl)ethan-1-ol are synthesized via nucleophilic substitution on the piperidine ring, followed by hydroxylation using reagents like borane-THF or sodium borohydride . Yield optimization requires pH control (e.g., maintaining alkaline conditions during cyclopropane ring formation) and temperature modulation (e.g., 0–5°C for sensitive intermediates). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm substituent positions (e.g., cyclopropylmethyl at C3, hydroxyethyl at N1). Key signals include δ 0.5–1.2 ppm (cyclopropane protons) and δ 3.6–3.8 ppm (hydroxyethyl protons) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 215.1522 for C₁₂H₂₁NO₂⁺) validates molecular formula .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer :

  • In vitro assays : Test receptor binding affinity (e.g., dopamine D2, serotonin 5-HT2A) using radioligand displacement assays. IC₅₀ values <10 μM suggest pharmacological potential .
  • Cytotoxicity screening : Use MTT assays on HEK-293 or SH-SY5Y cell lines to assess safety thresholds (e.g., CC₅₀ >100 μM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to evaluate analogs of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace cyclopropylmethyl with pentyl or methyl groups) and compare activities (Table 1).

  • Biological Testing : Rank analogs by receptor binding (Kd values) and functional activity (e.g., cAMP modulation for GPCR targets) .

    Analog Substituent Receptor Binding (Kd, nM)
    2-(1-Pentylpiperidin-4-yl)ethanolPentyl at N1320 ± 15
    2-(3-Methylpiperidin-4-yl)ethanolMethyl at C3210 ± 10
    Target Compound Cyclopropylmethyl at C395 ± 5

Q. What experimental approaches resolve contradictions in reported neuropharmacological activity data?

  • Methodological Answer :

  • Dose-response curves : Replicate assays across multiple labs to identify variability sources (e.g., cell line differences).
  • Functional vs. binding assays : Compare cAMP inhibition (functional) with radioligand displacement (binding) to confirm target engagement .
  • Metabolic stability : Use liver microsomes (human/rat) to assess if metabolite interference explains discrepancies .

Q. How can the compound’s interaction with neurotransmitter receptors be mechanistically characterized?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) to dopamine D2 receptors .
  • Molecular Dynamics Simulations : Model ligand-receptor docking (e.g., AutoDock Vina) to identify key binding residues (e.g., Asp114 in D2 receptor) .

Q. What methodologies assess the environmental impact of this compound in aquatic systems?

  • Methodological Answer :

  • Biodegradation assays : OECD 301F test to measure % degradation over 28 days .
  • Ecotoxicology : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition (72h EC₅₀) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
3-(Cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.